A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.
R-(-)-Flecainide
CAS No.: 99495-90-6
VCID: VC21330056
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
R-(-)-Flecainide is a specific enantiomer of the antiarrhythmic drug flecainide, which is primarily used to manage certain types of irregular heart rhythms, such as atrial fibrillation and supraventricular tachycardias. The compound has the chemical formula C17H20F6N2O3 and a molecular weight of 414.34 g/mol . Pharmacological MechanismFlecainide, including its R-(-) enantiomer, acts as a class Ic antiarrhythmic agent by blocking fast inward sodium channels in the heart. This action slows the conduction of electrical impulses, particularly affecting the His-Purkinje system and ventricular myocardium . Additionally, flecainide inhibits the rapid component of the delayed rectifier potassium current (I_Kr) and ryanodine receptor 2, which reduces calcium release from the sarcoplasmic reticulum . Safety and Side EffectsCommon side effects of flecainide include dizziness, visual disturbances, shortness of breath, chest pain, and fatigue . Serious side effects can involve cardiac complications such as arrhythmias and heart failure. The safety profile of R-(-)-Flecainide would likely be similar, but specific data is not readily available. Data Table: Clinical Trials with Flecainide
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CAS No. | 99495-90-6 | ||||||||||||||||||||
Product Name | R-(-)-Flecainide | ||||||||||||||||||||
Molecular Formula | C17H20F6N2O3 | ||||||||||||||||||||
Molecular Weight | 414.34 g/mol | ||||||||||||||||||||
IUPAC Name | N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | ||||||||||||||||||||
Standard InChIKey | DJBNUMBKLMJRSA-LLVKDONJSA-N | ||||||||||||||||||||
Isomeric SMILES | C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | ||||||||||||||||||||
SMILES | C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | ||||||||||||||||||||
Canonical SMILES | C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | ||||||||||||||||||||
Appearance | White Solid | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | N-[(2R)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide; (R)-Flecainide; (-)-Flecainide; | ||||||||||||||||||||
PubChem Compound | 6603850 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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